molecular formula C20H14N2 B11842697 1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile

1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile

Cat. No.: B11842697
M. Wt: 282.3 g/mol
InChI Key: FMIYUQWBFBHCHW-UHFFFAOYSA-N
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Description

1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of a naphthalene ring fused to an indole structure, with a methyl group at the 1-position and a cyano group at the 3-position.

Preparation Methods

The synthesis of 1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, followed by iodocyclization, Suzuki–Miyaura coupling, and condensation reactions . These reactions typically require specific catalysts and conditions to ensure high yield and purity.

For industrial production, the process may involve optimizing these reactions to scale up the production while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or naphthalene rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole and naphthalene rings provide a rigid structure that can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

1-methyl-2-naphthalen-1-ylindole-3-carbonitrile

InChI

InChI=1S/C20H14N2/c1-22-19-12-5-4-10-16(19)18(13-21)20(22)17-11-6-8-14-7-2-3-9-15(14)17/h2-12H,1H3

InChI Key

FMIYUQWBFBHCHW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC4=CC=CC=C43)C#N

Origin of Product

United States

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